1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound frequently employed in medicinal chemistry as a building block for more complex molecules. [] While its natural source and specific classification remain unexplored in the provided literature, its role in research primarily revolves around its incorporation into compounds investigated for their potential therapeutic properties. [, ]
While a specific synthesis protocol for 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid itself is absent from the provided literature, its derivatives are synthesized through various methods. One common approach utilizes commercially available starting materials like 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, which undergoes a series of reactions, including incorporation of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropane-1-carboxylic acid. [] Another method involves the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using copper(II) bromide, ultimately yielding 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid as an intermediate. []
The molecular structure of 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid derivatives has been investigated in the context of its diastereomers. Research using single crystal X-ray diffraction on compounds such as 2-(3'-bromo-4',5'-dihydroisoxazol-5'-yl)-1-tert-butoxycarbonylaminocyclopropanecarboxylic acid and 1-amino-2-(3'-hydroxy-4',5'-dihydroisoxazol-5'-yl)cyclopropanecarboxylic acid revealed variations in the conformation of the dihydroisoxazole ring depending on the stereochemistry at the C(3) position. [] These conformational differences can significantly influence the pharmacophoric distances, impacting ligand-receptor interactions. []
1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid derivatives have been involved in various chemical reactions. One study used it as a key intermediate in synthesizing thiazolo[3,2-a]pyridine derivatives. [] The process involved reacting 2-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidin-4-one with various reagents like aromatic aldehydes, malononitrile, formic acid, acetic anhydride, chloroacetonitrile, and phenylhydrazine to produce diverse thiazolidinone, thiazolo[3,2-a]pyridine, thiazolo[3,2-a]naphthyridine, thiazolo[3,2-a]pyrrolo[2,3-c]pyridine, thiourea, and pyrazolo[3,4:4',5]thiazole derivatives. [] This highlights the versatility of this compound as a building block in organic synthesis.
Although the precise mechanism of action of 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid itself is not elaborated in the provided papers, research suggests its derivatives exert biological effects through various mechanisms. For instance, a study revealed that indolo[3,2-b]quinoline-C11-carboxamide derivatives, incorporating the 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid moiety, act by accumulating in the parasite's food vacuole and disrupting the process of hemoglobin uptake, ultimately leading to parasite death. [] This specific mechanism highlights its potential in antimalarial drug development.
Anti-Alzheimer's Agents: A study explored the potential of piperidinyl-quinoline acylhydrazone derivatives, which incorporate the 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid moiety, as cholinesterase inhibitors for treating Alzheimer’s disease. [] These compounds demonstrated promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, essential targets for managing Alzheimer's disease. []
Antimalarial Agents: Research on indolo[3,2-b]quinoline-C11-carboxamides highlighted their potential as antimalarial agents. [] The study demonstrated that these compounds, containing the 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid moiety, effectively kill malaria parasites by disrupting their critical biological processes. []
Janus Kinase Inhibitors: Studies investigating new treatments for autoimmune diseases explored the use of azole derivatives containing the 1-(Piperidin-1-yl)cyclopropane-1-carboxylic acid moiety as Janus kinase inhibitors. [] These compounds showed varying degrees of inhibitory activity against JAK3, suggesting their potential as therapeutic agents for managing autoimmune disorders. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: